molecular formula C10H18O2 B12772432 p-Menth-6-en-2,8-diol, cis CAS No. 772-36-1

p-Menth-6-en-2,8-diol, cis

Cat. No.: B12772432
CAS No.: 772-36-1
M. Wt: 170.25 g/mol
InChI Key: OMDMTHRBGUBUCO-RKDXNWHRSA-N
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Description

cis-p-Menth-6-en-2,8-diol belongs to the vast and structurally diverse class of monoterpenoids, which are secondary metabolites found extensively in the plant kingdom. researchgate.net These C10 compounds, biosynthesized from geranyl pyrophosphate, are the primary constituents of many essential oils and are known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. researchgate.netmdpi.com The p-menthane (B155814) skeleton, a substituted cyclohexane (B81311) ring, is a common structural motif in many well-known monoterpenes such as menthol, limonene (B3431351), and carvone. researchgate.netwikipedia.org

The study of p-menthane derivatives like cis-p-Menth-6-en-2,8-diol is significant in natural products research for several reasons. Investigating their synthesis and structural properties helps in understanding the biosynthetic pathways in plants and the enzymatic mechanisms that lead to their formation. researchgate.net Furthermore, the specific stereochemistry of these compounds, including the spatial arrangement of hydroxyl groups and other substituents, is crucial for their biological function. nih.gov Research into the synthesis and properties of individual stereoisomers, such as cis-p-Menth-6-en-2,8-diol, allows for the exploration of structure-activity relationships, which is fundamental for the development of new therapeutic agents and other commercially valuable compounds. nih.gov

The compound is also known by its synonym, cis-sobrerol. wikipedia.org Sobrerol (B1217407), in its various isomeric forms, has been identified as a mucolytic agent, highlighting the potential pharmacological applications of this class of molecules. wikipedia.orgresearchgate.net The study of such compounds contributes to the broader field of medicinal chemistry, where natural products often serve as inspiration for the design of new drugs. mdpi.com

The p-menthane framework contains multiple stereocenters, leading to a number of possible stereoisomers. wikipedia.org For p-menthane-3,8-diol, a related saturated compound, eight possible stereoisomers exist due to three stereocenters in the ring. wikipedia.org In the case of p-Menth-6-en-2,8-diol, the presence of a double bond and chiral centers gives rise to distinct cis and trans diastereomers, each with its own enantiomeric pair.

Conformational analysis, which is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is a key aspect of understanding the behavior of p-menthene diols. libretexts.orglumenlearning.com The cyclohexane ring in these compounds typically adopts a chair-like conformation to minimize steric and torsional strain. oup.com However, the presence of substituents and the double bond in the cyclohexene (B86901) ring of p-Menth-6-en-2,8-diol introduces complexities.

The cis isomer, by definition, has the hydroxyl groups on the same side of the ring. The preferred conformation of the ring and the orientation of the substituents (axial or equatorial) are determined by a balance of steric interactions. libretexts.orgoup.com For instance, in a study of (+)-p-menthane-3,4-diol, it was shown that the two hydroxyl groups adopt a diaxial conformation. oup.com While a specific detailed conformational analysis solely for cis-p-Menth-6-en-2,8-diol is not extensively documented in readily available literature, the principles of conformational analysis of substituted cyclohexene rings would apply. The molecule would be expected to exist in a dynamic equilibrium between different conformations, with the most stable conformer being the one that minimizes unfavorable steric interactions between the substituents.

The academic study of p-menthane derivatives has a rich history dating back to the 19th century. Sobrerol, the common name for p-menth-6-ene-2,8-diol, was discovered in 1851 by the Italian chemist Ascanio Sobrero, who is also credited with the discovery of nitroglycerin. researchgate.netredalyc.org Sobrero identified the compound as a product of the oxidation of terpenes. wikipedia.org In recognition of his discovery, the compound was later named sobrerol. redalyc.org

Early research in the late 19th and early 20th centuries focused on elucidating the structure of sobrerol and other terpenes derived from essential oils. wikipedia.org For example, Armstrong and Pope in 1891 studied sobrerol as a product of the oxidation of oil of turpentine (B1165885) in sunlight. wikipedia.org Later, in 1909, Henderson and Eastburn reported on the conversion of pinene into sobrerol. wikipedia.org These early studies were crucial in establishing the fundamental chemistry of terpenes and laid the groundwork for more advanced stereochemical and synthetic investigations.

In the mid-20th century, with the development of more sophisticated analytical techniques, chemists began to delve into the stereochemistry of p-menthane derivatives. A notable 1953 paper by Schmidt in Chemische Berichte specifically discussed the cis and trans isomers of sobrerol, contributing to the understanding of their distinct stereochemical nature. wikipedia.org The ability to synthesize and separate specific stereoisomers, such as the diastereomers of p-menthane-3,8-diol, has been a significant area of research, driven by the differing biological activities of each isomer. acs.orgresearchgate.net This ongoing research continues to build upon the foundational work of early terpene chemists, further unraveling the complexities of this important class of natural products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

772-36-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9-/m1/s1

InChI Key

OMDMTHRBGUBUCO-RKDXNWHRSA-N

Isomeric SMILES

CC1=CC[C@H](C[C@H]1O)C(C)(C)O

Canonical SMILES

CC1=CCC(CC1O)C(C)(C)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Cis P Menth 6 En 2,8 Diol

Diverse Biological Sources and Distribution

cis-p-Menth-6-en-2,8-diol has been detected in both the plant and fungal kingdoms, highlighting its distribution across different biological systems.

This compound is a constituent of the essential oils of several aromatic plants. For instance, it has been reported in Mentha species. A study on the essential oils of three Mentha species cultivated in Morocco revealed the presence of trans-ρ-menth-6-en-2,8-diol in Mentha piperita at a concentration of 1.95%. jppres.com While this is the trans-isomer, the presence of related p-menthane (B155814) derivatives in Mentha species is well-documented. jppres.comscispace.comderpharmachemica.com

The essential oil of parsley (Petroselinum crispum) seeds from Peru has also been found to contain p-menthane derivatives. Specifically, trans-p-menth-6-en-2,8-diol was identified as a component. nih.govnih.govresearchgate.net The chemical profile of parsley essential oil can vary, with major constituents often including 1,3,8-ρ-menthatriene, apiole, and β-phellandrene. nih.govresearchgate.net The presence of these related terpenes underscores the biosynthetic pathways leading to compounds like cis-p-menth-6-en-2,8-diol in this plant.

A significant finding has been the identification of cis-p-Menth-6-en-2,8-diol as a metabolite of the endophytic fungus Hypomontagnella monticulosa. nih.gov This discovery is noteworthy as endophytic fungi, which reside within plant tissues, are increasingly recognized as prolific sources of novel and bioactive secondary metabolites. mdpi.comresearchgate.net In the methanolic extract of H. monticulosa, cis-p-Menth-6-en-2,8-diol was detected alongside a variety of other compounds, including fatty acids, other terpenoids, and alkaloids. nih.gov

The distribution and variation in the chemical composition of essential oils, including the presence or absence of specific compounds like cis-p-Menth-6-en-2,8-diol, can serve as a chemotaxonomic marker. Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. nih.govcirad.fr For example, the varying profiles of p-menthane derivatives and other terpenes among different Mentha species can help in their classification and differentiation. scispace.comunipa.it Similarly, the unique metabolite profile of Hypomontagnella monticulosa, which includes cis-p-Menth-6-en-2,8-diol, contributes to its chemical fingerprint. nih.gov

Table 1: Natural Sources of p-Menth-6-en-2,8-diol and Related Compounds

Biological SourceCompound IdentifiedPart of OrganismReference
Mentha piperita (Peppermint)trans-ρ-Menth-6-en-2,8-diolAerial parts jppres.com
Petroselinum crispum (Parsley)trans-p-Menth-6-en-2,8-diolSeeds nih.govnih.gov
Hypomontagnella monticulosacis-p-Menth-6-en-2,8-diolFungal culture nih.gov

Advanced Isolation and Purification Techniques from Natural Sources

The isolation of cis-p-Menth-6-en-2,8-diol from complex biological matrices requires sophisticated extraction and purification methodologies to obtain the compound in a pure form.

Chromatographic techniques are central to the isolation and enrichment of terpenoids like cis-p-Menth-6-en-2,8-diol. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool for identifying volatile compounds in essential oils and fungal extracts. nih.govnih.gov For preparative purposes, where larger quantities of the pure compound are required, techniques like preparative high-performance liquid chromatography (HPLC) are employed.

In the study of Hypomontagnella monticulosa metabolites, the crude methanolic extract was first partitioned and then subjected to open column chromatography. nih.gov Fractions containing the compounds of interest were further purified using HPLC with a reversed-phase C18 (RP-C18) column to yield pure substances. nih.gov Similarly, the purification of other terpenes from fermentation broths has been successfully achieved using adsorption-based chromatography with polymeric resins, reaching purities of over 99%. frontiersin.org

The initial extraction from the natural source is a critical step that influences the yield and purity of the target compound. For plant materials, methods like steam distillation and hydrodistillation are commonly used to obtain essential oils. nih.govmdpi.com However, the choice of extraction solvent and method is crucial. Solvents like n-hexane and the bio-based solvent p-menthane have been used for the extraction of various phytochemicals, including terpenes. mdpi.comresearchgate.net

For fungal metabolites, solvent extraction of the fermentation broth or fungal biomass is a standard procedure. In the case of H. monticulosa, a methanolic extraction was performed. nih.gov The optimization of extraction parameters, such as the solvent-to-solid ratio, temperature, and extraction time, is essential to maximize the recovery of cis-p-Menth-6-en-2,8-diol while minimizing the co-extraction of interfering substances. google.commdpi.com Modern techniques like microwave-assisted extraction and supercritical fluid extraction offer more efficient and environmentally friendly alternatives to traditional methods. mdpi.com

Table 2: Techniques for Isolation and Purification

TechniqueApplicationPurposeReference
Gas Chromatography-Mass Spectrometry (GC-MS)Analysis of volatile compoundsIdentification and quantification nih.govnih.gov
Open Column ChromatographyInitial fractionation of crude extractsSeparation based on polarity nih.gov
High-Performance Liquid Chromatography (HPLC)Final purification of isolated fractionsHigh-resolution separation nih.gov
Steam DistillationExtraction of essential oils from plantsIsolation of volatile compounds nih.govnih.gov
Solvent ExtractionExtraction from fungal biomass and plantsSolubilization of target compounds nih.govmdpi.com

Synthetic and Biosynthetic Pathways to Cis P Menth 6 En 2,8 Diol and Its Analogues

Chemical Synthesis Approaches

Chemical strategies for synthesizing cis-p-Menth-6-en-2,8-diol and its related structures involve total synthesis from acyclic precursors, stereoselective methods to control chiral centers, and semi-synthesis from readily available natural monoterpenes.

Total synthesis aims to construct the target molecule from simpler, often acyclic, starting materials. Key strategies include acid-catalyzed cyclization and advanced stereoselective reactions.

Acid-catalyzed cyclization mimics the proposed biogenetic formation of monocyclic terpenes. Acyclic precursors like geranial and citronellal (B1669106), which possess the requisite ten-carbon backbone, can be induced to cyclize in the presence of acid.

The cyclization of citronellal via a Prins reaction is a known method for synthesizing the saturated analogue, p-menthane-3,8-diol. rsc.org Similarly, a patented process describes the directed synthesis of cis-p-menthane-3,8-diol from geranial, using an acid catalyst in an aqueous medium with a phase-transfer catalyst to control the reaction. google.com This process can yield the cis isomer with high purity after separation and crystallization. google.com While these methods produce the saturated p-menthane (B155814) ring system, the biotransformation of citral (B94496) (a mixture of geranial and neral) by Acinetobacter sp. Tol 5 has been shown to yield various cyclic products, including trans-p-menth-2-en-1,8-diol, demonstrating that cyclization of a geranial-like structure can indeed form a p-menthene diol skeleton. tandfonline.comtandfonline.com The acid-catalyzed cyclization of geraniol (B1671447) is also known to produce α-terpineol, a related monoterpenoid alcohol. mdpi.com

Table 1: Products from the Biotransformation of Citral by Acinetobacter sp. Tol 5
PrecursorIdentified ProductProduct Type
CitralGeranic acidAliphatic
CitralNeric acidAliphatic
Citral3,7-dimethyl-6,7-epoxy-2-octenalAliphatic
Citralp-Mentha-1,5-diene-8-olCyclic
Citraltrans-p-Menth-2-en-1,8-diolCyclic
Citralp-Cymen-8-olAromatic
Citral(1R,3R,4R)-1-methyl-4-(1-methylethenyl)-1,3-cyclohexanediolCyclic
Data sourced from a study on the biotransformation of citral, which is a mixture of geranial and neral. tandfonline.comtandfonline.com

Achieving the specific stereochemistry of cis-p-Menth-6-en-2,8-diol requires precise control over the reaction pathways. Stereoselective and enantioselective methods are designed to generate specific isomers in high yields.

While a direct application for the synthesis of cis-p-Menth-6-en-2,8-diol is not prominently documented, the Sharpless Asymmetric Dihydroxylation is a powerful tool for creating chiral vicinal diols from alkenes and has been applied to the synthesis of related p-menthane structures. tandfonline.com For example, the asymmetric synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol was successfully achieved using the Sharpless method as the key step. tandfonline.com In this synthesis, a diene precursor was subjected to dihydroxylation using AD-mix-α and AD-mix-β reagents, which contain chiral ligands (DHQ)₂PHAL and (DHQD)₂PHAL, respectively, to induce the formation of the desired enantiomeric diols. tandfonline.com This approach exemplifies how modern synthetic methods can be used to control the absolute configuration of multiple stereocenters in complex monoterpenoid synthesis.

Semi-synthesis utilizes abundant, naturally occurring chiral molecules as starting materials. For p-menthane derivatives, monoterpenes like α-pinene and limonene (B3431351) are common precursors from the "chiral pool."

The most established semi-synthetic route to sobrerol (B1217407) (p-Menth-6-en-2,8-diol) starts from α-pinene, a major component of turpentine (B1165885). mdpi.com This process typically involves a two-step sequence:

Epoxidation: α-pinene is first oxidized to α-pinene oxide.

Hydration & Rearrangement: The resulting epoxide undergoes acid-catalyzed ring-opening and hydration, which proceeds with a skeletal rearrangement to form the p-menthene backbone of sobrerol. mdpi.com

Various catalytic systems have been developed to improve the efficiency and selectivity of this transformation, particularly for the isomerization of α-pinene oxide to sobrerol. mdpi.com These include solid acid catalysts and phosphotungstic acid-based systems. mdpi.com For instance, a one-step synthesis from α-pinene using a durable ammonium (B1175870) phosphotungstate catalyst immobilized on activated carbon has been reported to achieve a sobrerol selectivity of 40.5% at a 90.6% conversion rate. researchgate.net

Limonene is another versatile chiral pool starting material. scispace.com Acid-catalyzed hydration of limonene typically yields a complex mixture of products, including α-terpineol and various diols. scispace.com The reaction of (+)-cis- and (+)-trans-limonene 1,2-oxides with various reagents has been studied in detail to understand the stereospecific outcomes. tandfonline.com While direct high-yield synthesis of cis-sobrerol from limonene is challenging due to competing isomerization and hydration reactions, limonene remains a key precursor for various p-menthane structures. rsc.orgscispace.com

Table 2: Selected Catalytic Systems for the Synthesis of Sobrerol from α-Pinene Precursors
PrecursorCatalyst SystemSolventTemperatureConversion (%)Sobrerol Selectivity (%)Reference
α-Pinene OxideMesoporous Sn/SiO₂AcetoneOptimal9872 mdpi.com
α-PineneAmmonium Phosphotungstate on CarbonAcetonitrile (B52724)40°C90.640.5 researchgate.net
α-PineneVanadium-containing MCM-41->40°C-36.3 mdpi.com
α-PineneAmberlyst-15 Resin2-Propanol70°C-Low (α-terpineol is major) researchgate.net

Total Synthesis Strategies

Elucidation of Biosynthetic Pathways

The natural formation of cis-p-Menth-6-en-2,8-diol involves enzymatic transformations of terpene precursors within living organisms, such as plants and microbes.

The biosynthesis of sobrerol has been elucidated primarily through studies of microbial biotransformation. Cytochrome P450 monooxygenases (CYPs) have been identified as key enzymes in this process. nih.govrsc.org Specifically, wild-type P450BM3 from the bacterium Bacillus megaterium has been shown to catalyze the conversion of (-)-α-pinene into sobrerol. nih.gov

The proposed enzymatic mechanism is a one-pot, two-step transformation:

Enzymatic Epoxidation: The P450 enzyme first catalyzes the epoxidation of the α-pinene double bond to form α-pinene oxide as an intermediate. nih.gov

Water-Mediated Rearrangement: The epoxide intermediate then undergoes a non-enzymatic, water-mediated hydrolysis and skeletal rearrangement within the aqueous environment to yield sobrerol. nih.govnih.gov

This chemoenzymatic pathway highlights how a single enzyme can initiate a cascade that leads to a structurally complex product. rsc.orgresearchgate.net Fungi, such as Armillariella mellea, are also known to perform this biotransformation, converting α-pinene into sobrerol with yields around 20%. mdpi.comrsc.org

In plants, p-menthane diols, including isomers of sobrerol (trans- and cis-p-menth-1-ene-6,8-diol), have been identified in bound forms as glycosides in grapes. This suggests that biosynthetic pathways for these compounds exist in the plant kingdom, likely originating from the universal monoterpene precursor, geranyl diphosphate (B83284) (GPP), through a series of cyclizations and hydroxylations catalyzed by plant-native enzymes. diva-portal.org

Microbial Biotransformation Pathways (e.g., from Alpha-Phellandrene (B1212362) leading to related diols)

The microbial biotransformation of monoterpenes such as alpha-phellandrene represents a significant area of research for producing valuable oxygenated compounds, including various diols. These processes leverage the enzymatic machinery of microorganisms to introduce hydroxyl groups into the terpene backbone, often with high regio- and stereoselectivity. The biotransformation of α-phellandrene, particularly the (-)-(R)-enantiomer, has been explored using a variety of bacteria, fungi, and yeasts, leading to a range of hydroxylated products.

The primary mechanism in the formation of diols from α-phellandrene is dihydroxylation, a process catalyzed by microbial enzymes. This transformation typically involves the addition of two hydroxyl groups across the double bonds of the p-menthane skeleton. While the direct microbial conversion of α-phellandrene to cis-p-Menth-6-en-2,8-diol is not extensively documented under this specific name in the literature, the formation of structurally related diols is well-established.

Research has shown that the biotransformation of (-)-(R)-α-phellandrene by various microorganisms frequently yields 5-p-menthene-1,2-diol as a significant metabolite. nih.govmdpi.comencyclopedia.pub This compound is a saturated diol formed by the hydration of one of the double bonds within the cyclohexadiene ring of α-phellandrene. The enzymatic process is often highly specific, leading to the formation of particular stereoisomers.

For instance, studies involving a panel of 16 different microorganisms, including bacteria, yeasts, and fungi, have identified several metabolites from the biotransformation of (-)-(R)-α-phellandrene. nih.gov Among the products, 5-p-menthene-1,2-diol was a notable diol. nih.gov Other identified metabolites from various microbial transformations include cis-p-menth-2-en-1-ol, α-phellandrene epoxide, carvotanacetone, and 6-hydroxypiperitone. nih.govmdpi.comencyclopedia.pub

The fungus Corynespora cassiicola has been reported to synthesize three different metabolites from α-phellandrene: 5-p-menthene-1,2-diol, p-mentha-1(7),5-dien-2-ol, and 5-p-menthen-2-one. mdpi.com Similarly, Alternaria alternata is known to produce 5-p-menthen-1,2-diol from α-phellandrene. mdpi.com The formation of these diols and other oxygenated monoterpenes highlights the diverse metabolic capabilities of these microorganisms.

The compound cis-p-Menth-6-en-2,8-diol, also known as cis-sobrerol, is a diol characterized by an endocyclic double bond between carbons 6 and 1 and hydroxyl groups at positions 2 and 8. Its formation from α-phellandrene would likely involve an enzymatic hydration mechanism. While direct evidence for this specific transformation is limited in the reviewed literature, the production of other diols from α-phellandrene suggests that microbial pathways for such conversions are plausible.

The following table summarizes the findings from various studies on the microbial biotransformation of α-phellandrene, detailing the microorganisms used and the resulting diol and other related products.

Microorganism(s)SubstrateMajor Metabolites IdentifiedReference(s)
16 different strains (bacteria, fungi, and yeasts)(-)-(R)-α-Phellandrene5-p-menthene-1,2-diol, 6-hydroxypiperitone, α-phellandrene epoxide, cis-p-menth-2-en-1-ol, carvotanacetone nih.govmdpi.comencyclopedia.pub
Corynespora cassiicola (DSM 62474)α-Phellandrene5-p-menthene-1,2-diol, p-mentha-1(7),5-dien-2-ol, 5-p-menthen-2-one mdpi.com
Alternaria alternataα-Phellandrene5-p-menthen-1,2-diol mdpi.com

Structural Characterization and Spectroscopic Analysis of Cis P Menth 6 En 2,8 Diol

Advanced Spectroscopic Techniques for Definitive Assignment

The precise structure of cis-p-menth-6-en-2,8-diol is determined through the combined application of nuclear magnetic resonance spectroscopy, high-resolution mass spectrometry, and infrared spectroscopy. Each technique provides unique and complementary information, which, when pieced together, reveals the molecule's atomic connectivity, functional groups, and stereochemical arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. For cis-p-menth-6-en-2,8-diol, a full suite of NMR experiments is essential for assigning all proton (¹H) and carbon (¹³C) signals and confirming the cis stereochemistry.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals for cis-p-menth-6-en-2,8-diol would include a singlet for the methyl group on the double bond (C7-H₃), distinct signals for the two methyl groups of the hydroxyisopropyl moiety (C9-H₃ and C10-H₃), and a multiplet for the vinylic proton (H6). The protons on the cyclohexane (B81311) ring would appear as a series of complex multiplets. The chemical shifts and coupling constants (J-values) of the protons attached to the stereocenters (H2 and H8) are particularly crucial for determining their relative orientation.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The spectrum for cis-p-menth-6-en-2,8-diol would be expected to show ten distinct signals. Characteristic shifts would include those for the two carbons bearing hydroxyl groups (C2 and C8), the two sp² hybridized carbons of the double bond (C6 and C7), and the four sp³ hybridized carbons of the ring, in addition to the three methyl carbons.

2D NMR Experiments: Two-dimensional NMR experiments are indispensable for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings, allowing for the tracing of the spin systems within the molecule, such as the sequence of protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, enabling the unambiguous assignment of each carbon signal based on its attached proton's signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects protons that are close in space, irrespective of their bonding. For cis-p-menth-6-en-2,8-diol, a key NOE correlation would be expected between the proton at C2 and the hydroxyisopropyl group at C1, confirming their cis relationship on the same side of the cyclohexane ring. The observation of such spatial proximities allows for the definitive assignment of the relative configuration. researchgate.net

Table 1: Expected NMR Data for cis-p-Menth-6-en-2,8-diol (Note: Specific chemical shifts can vary based on solvent and experimental conditions. Data is illustrative based on analyses of similar p-menthane (B155814) structures.)

Atom Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm) Key HMBC Correlations (H to C) Key NOESY Correlations
H2 Multiplet ~70-75 C1, C3, C4, C6 H4, H6, C1-CH₃
H6 Multiplet ~120-125 C1, C2, C5, C7, C8 H2, H5
C1-CH₃ Singlet ~20-25 C1, C2, C6 H2, H6
C8-OH Singlet ~70-75 - H2, C9/C10-CH₃

| C9/C10-CH₃ | Two Singlets | ~25-30 | C8, C9/C10 | C8-OH |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition and molecular formula. tandfonline.comtandfonline.com For cis-p-menth-6-en-2,8-diol (C₁₀H₁₈O₂), the expected exact mass is 170.1307. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically generate protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.net ESI-HRMS analysis would confirm the molecular formula with high precision (typically within 5 ppm), which is crucial for distinguishing it from other compounds with different elemental compositions but similar nominal masses.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com The IR spectrum of cis-p-menth-6-en-2,8-diol would display characteristic absorption bands confirming its key structural features. researchgate.net

Table 2: Characteristic IR Absorption Bands for cis-p-Menth-6-en-2,8-diol

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 (broad) O-H stretch Alcohol (hydroxyl groups)
~3020 =C-H stretch Alkene (vinylic C-H)
~2960-2850 C-H stretch Alkane (sp³ C-H)
~1650 C=C stretch Alkene

The broad band around 3400 cm⁻¹ is indicative of the hydrogen-bonded hydroxyl (-OH) groups. The peaks just above 3000 cm⁻¹ signify the C-H bonds of the alkene, while those just below 3000 cm⁻¹ correspond to the alkane C-H bonds. A peak around 1650 cm⁻¹ would confirm the presence of the carbon-carbon double bond.

Chiroptical Properties and Stereochemical Determination (e.g., Optical Rotation, Circular Dichroism)

Since cis-p-menth-6-en-2,8-diol is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration.

Optical Rotation: This technique measures the rotation of plane-polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic physical property of a chiral compound. While the magnitude and sign (+ or -) of the rotation depend on the specific enantiomer, reported values for related isomers have shown significant variability, underscoring the need for careful synthesis and purification to obtain reliable data. tandfonline.com The measurement is highly sensitive to concentration, solvent, and temperature.

Circular Dichroism (CD): Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. frontiersin.org This technique is particularly powerful for determining the absolute configuration of molecules containing chromophores, such as the double bond in cis-p-menth-6-en-2,8-diol. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. Comparing the experimental ECD spectrum to one predicted by quantum chemical calculations is a modern and reliable method for assigning the absolute stereochemistry. frontiersin.orgcolumbia.edu

Integration of Spectroscopic Data with Computational Chemistry for Structural Elucidation

In cases where spectroscopic data alone cannot distinguish between several possible isomers, the integration of experimental results with computational chemistry has become an indispensable tool. rsc.orguqac.ca This is particularly relevant for complex molecules like p-menthane derivatives, where numerous stereoisomers are possible. frontiersin.org

The typical workflow involves:

Proposing all possible diastereomers and enantiomers for the given molecular formula.

Performing conformational searches and geometry optimizations for each candidate structure using methods like Density Functional Theory (DFT). researchgate.net

Calculating theoretical NMR chemical shifts (¹H and ¹³C) and ECD spectra for the low-energy conformers of each candidate structure. frontiersin.orgresearchgate.net

Comparing the calculated spectroscopic data with the experimental data. The structure whose calculated data most closely matches the experimental results is assigned as the correct one.

This integrated approach significantly reduces the likelihood of misassignment, a known issue in the characterization of natural products. rsc.org For cis-p-menth-6-en-2,8-diol, this method would provide the highest level of confidence in both its planar structure and its relative and absolute stereochemistry. frontiersin.org

Chemical Reactivity and Derivatization Strategies of Cis P Menth 6 En 2,8 Diol

Oxidative Transformations and Metabolite Generation

The oxidation of cis-p-menth-6-en-2,8-diol can target either the carbon-carbon double bond or the hydroxyl groups, leading to a variety of oxidized derivatives. These transformations are not only synthetically useful but also mimic metabolic pathways observed in biological systems.

The double bond is susceptible to epoxidation when treated with peroxy acids, which would yield the corresponding epoxide. Further dihydroxylation of the double bond can also be achieved, leading to the formation of a p-menthane-2,6,7,8-tetraol. While specific studies on the oxidation of cis-p-menth-6-en-2,8-diol are not extensively documented, the oxidation of related terpenes is well-established. For instance, the biotransformation of α-terpineol by the fungus Armillariella mellea results in both allylic hydroxylation and dihydroxylation of the double bond, yielding products such as p-menth-1-ene-6,8-diol and p-menthane-1,2,8-triol. semanticscholar.org Similarly, microbial transformations of limonene (B3431351) can lead to diols through the epoxidation of the double bond followed by hydrolysis. semanticscholar.org These examples suggest that enzymatic systems, like those found in fungi and bacteria, can be employed to generate oxidized metabolites of cis-p-menth-6-en-2,8-diol. semanticscholar.orgresearcher.life

Oxidation of the secondary hydroxyl group at C-2 would yield the corresponding ketone, cis-8-hydroxy-p-menth-6-en-2-one. The tertiary hydroxyl at C-8 is resistant to oxidation under standard conditions. The generation of such metabolites is a common strategy in nature to increase the water solubility of terpenoids and facilitate their excretion.

Table 1: Potential Oxidative Transformation Products of cis-p-Menth-6-en-2,8-diol

Starting MaterialReagent/ConditionMajor Product(s)Product Class
cis-p-Menth-6-en-2,8-diolPeroxy Acid (e.g., m-CPBA)cis-6,7-Epoxy-p-menthane-2,8-diolEpoxide
cis-p-Menth-6-en-2,8-diolOsO₄/NMOp-Menthane-2,6,7,8-tetraolTetraol
cis-p-Menth-6-en-2,8-diolPCC or other mild oxidantcis-8-Hydroxy-p-menth-6-en-2-oneKetone
cis-p-Menth-6-en-2,8-diolMicrobial BiotransformationHydroxylated and/or epoxidized derivativesMetabolites

Reductive Modifications and Saturation of the Carbon-Carbon Double Bond

The reduction of cis-p-menth-6-en-2,8-diol primarily targets the carbon-carbon double bond. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), would saturate the double bond to yield cis-p-menthane-2,8-diol. This transformation removes the alkene functionality, which can be useful for simplifying the molecular structure or for preparing saturated derivatives with different biological activities.

The choice of catalyst and reaction conditions can sometimes influence the stereochemical outcome of the hydrogenation, although in this case, the product would be the saturated cis-diol. The reduction of the hydroxyl groups is not typically observed under these conditions.

While specific literature on the reduction of cis-p-menth-6-en-2,8-diol is sparse, the reduction of related unsaturated terpenoids is a standard synthetic procedure. For example, the reduction of limonene epoxides with lithium aluminum hydride (LiAlH₄) yields the corresponding saturated diols. researchgate.net

Acid-Catalyzed Rearrangements and Isomerization Pathways

Under acidic conditions, cis-p-menth-6-en-2,8-diol can undergo a variety of rearrangements and isomerization reactions. The protonation of the hydroxyl groups or the double bond can lead to the formation of carbocationic intermediates, which can then undergo skeletal rearrangements, eliminations, or isomerize to more stable products.

One of the key reactions is the isomerization between the cis and trans isomers. Studies on the aqueous phase reactions of α-pinene oxide have shown that trans-sobrerol (B1195627) can isomerize to cis-sobrerol in the presence of acid. oberlin.edu This indicates an equilibrium between the two diastereomers. The acid-catalyzed hydration of α-pinene oxide can also lead to the formation of both cis- and trans-sobrerol. researchgate.netmdpi.com

Furthermore, acid catalysis can promote the dehydration of cis-p-menth-6-en-2,8-diol, leading to the formation of various dienols or aromatic compounds like p-cymene. oberlin.edu The reaction of related p-menthane (B155814) diols with Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids is known to produce a variety of side products, highlighting the complexity of these rearrangements. rsc.org For instance, the acid-catalyzed rearrangement of α-pinene oxide can yield not only sobrerol (B1217407) but also trans-carveol and pinol. researchgate.net

Table 2: Products of Acid-Catalyzed Reactions of Related p-Menthane Derivatives

Starting MaterialAcid CatalystMajor ProductsReference
α-Pinene OxideAqueous Acidtrans-Sobrerol, cis-Sobrerol, trans-Carveol, Pinol, p-Cymene oberlin.edu
p-Menth-2-ene-1,8-diolLewis/Brønsted AcidsΔ⁹-THC and various side products rsc.org
α-Pinene OxideHeteropoly Acidtrans-Carveol, trans-Sobrerol, Pinol researchgate.net

Nucleophilic and Electrophilic Reactions Involving Hydroxyl and Alkene Functionalities

The hydroxyl groups in cis-p-menth-6-en-2,8-diol can act as nucleophiles, participating in reactions such as etherification and esterification. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether, while reaction with an acyl chloride or anhydride (B1165640) would form an ester. The relative reactivity of the secondary versus the tertiary hydroxyl group can often be controlled by the choice of reagents and reaction conditions.

The alkene functionality behaves as a nucleophile and readily undergoes electrophilic addition reactions. libretexts.orgpressbooks.pubchemguide.co.uk Halogenation with reagents like bromine (Br₂) would lead to the formation of a vicinal dihalide, with the reaction proceeding through a bromonium ion intermediate. libretexts.org The addition of hydrogen halides (HX) would also occur across the double bond. Due to the unsymmetrical nature of the double bond, these additions are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Design and Synthesis of Chemically Modified Analogues for Research Purposes

The versatile reactivity of cis-p-menth-6-en-2,8-diol makes it an attractive starting material for the synthesis of novel, chemically modified analogues for research. By targeting the hydroxyl and alkene functionalities, a wide array of derivatives can be prepared.

For instance, the synthesis of cannabinoid-like structures has been achieved using related p-menthane diols. rsc.org The reaction of cis-p-menth-2-ene-1,8-diol with olivetol (B132274) in the presence of an acid catalyst is a key step in the synthesis of cannabidiol (B1668261) and tetrahydrocannabinol (THC) derivatives. google.com This suggests that cis-p-menth-6-en-2,8-diol could also serve as a precursor for novel cannabinoid analogues.

Furthermore, the synthesis of other biologically active terpenoids can be envisioned. The stereoselective synthesis of related cis-p-menthane diols and triols has been reported, demonstrating that the functional groups can be manipulated to create complex structures with defined stereochemistry. nih.gov Derivatization of the hydroxyl groups to form esters or ethers can be used to modulate the lipophilicity and pharmacokinetic properties of the molecule for pharmacological studies.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Cis P Menth 6 En 2,8 Diol

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for the analysis of cis-p-Menth-6-en-2,8-diol, providing the necessary separation from other structurally similar compounds often present in natural extracts and synthetic mixtures.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds like cis-p-Menth-6-en-2,8-diol. uniud.it Method development involves optimizing several parameters to achieve adequate separation and sensitive detection.

Method Development: A typical GC-MS method involves a system equipped with a capillary column, often with a stationary phase like RTX-5MS or HP-INNOWax. nih.govmdpi.com The oven temperature program is crucial for separating components in a mixture. For instance, a program might start at 80°C, hold for a minute, and then ramp up to 280°C at a rate of 5°C/min. nih.gov The injector temperature is commonly set to 250°C or 280°C, and helium is the preferred carrier gas. nih.govshimadzu.com The mass spectrometer parameters, including the ionization energy (typically 70 eV in electron ionization mode), scan range (e.g., 40-400 m/z), and ion source temperature (e.g., 200°C or 250°C), are optimized for sensitive detection and generation of characteristic mass spectra. shimadzu.comacs.orglongdom.org

Identification and Validation: Identification of cis-p-Menth-6-en-2,8-diol is achieved by comparing its retention time and mass spectrum with those of a certified reference standard or by matching the mass spectrum with established libraries such as the National Institute of Standards and Technology (NIST) database. nih.govresearchgate.net The mass spectrum of p-menthane (B155814) derivatives can be complex, but key fragmentation patterns aid in their identification. essencejournal.com

Method validation ensures the reliability of the analytical data. Key validation parameters include linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. researchgate.net For example, a validated GC-MS method for related diol compounds demonstrated good linearity (R² > 0.999), recoveries between 93.2% and 107%, and low LODs. researchgate.net The use of an internal standard, such as 1-heptadecanol, can improve the accuracy and precision of quantification. researchgate.net

Below is an example of typical GC-MS parameters used for the analysis of samples containing p-menthane derivatives.

ParameterSettingReference
ColumnRTX-5MS (30 m x 0.25 mm x 0.10 µm) nih.gov
Oven Program80°C (1 min), then 5°C/min to 280°C nih.gov
Injector Temperature250°C - 280°C shimadzu.comacs.org
Carrier GasHelium nih.govshimadzu.com
Ionization ModeElectron Ionization (EI) at 70 eV longdom.org
Mass Range40 - 400 m/z shimadzu.com
Ion Source Temperature200°C - 250°C shimadzu.comacs.org

For exceptionally complex matrices, such as essential oils, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. researchgate.net This technique utilizes two columns with different stationary phases (e.g., a non-polar column in the first dimension and a polar column in the second) connected by a modulator. shimadzu.com

The modulator traps small, sequential fractions of the effluent from the first column and re-injects them as sharp pulses onto the second column. researchgate.net This process creates a two-dimensional chromatogram with peaks distributed across a 2D plane, providing much greater resolution of individual components. shimadzu.com This increased peak capacity is crucial for separating co-eluting compounds that would otherwise overlap in a 1D GC analysis. shimadzu.com For instance, GC×GC-MS has been successfully used to separate and identify over 130 compounds in tea tree oil, including isomers that co-elute in standard GC-MS. shimadzu.com The enhanced separation also leads to lower limits of detection (LOD), enabling the identification of trace compounds. shimadzu.com

High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of cis-p-Menth-6-en-2,8-diol, particularly for non-volatile impurities or for isomers that may be difficult to resolve by GC. nist.govgoogle.com HPLC methods are often used to confirm the purity of synthesized compounds and reference standards. researchgate.net

A typical HPLC system for purity assessment would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi-res.com Detection is commonly performed using an ultraviolet (UV) detector, although a mass spectrometer can be coupled to the HPLC (LC-MS) for more definitive identification of impurities. The purity of a substance is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Modern HPLC columns, made from highly pure silica, minimize unwanted interactions with analytes, resulting in symmetric peak shapes and improved resolution. chemmea.sk

Standardization and Reference Material Development

The accuracy of quantitative analysis heavily relies on the availability of high-purity reference materials. The development of a certified reference material for cis-p-Menth-6-en-2,8-diol involves its synthesis and subsequent purification to a high degree, often confirmed by techniques like HPLC and NMR. tandfonline.comsigmaaldrich.com The National Institute of Standards and Technology (NIST) provides mass spectral data for cis-p-Menth-6-en-2,8-diol, which serves as a crucial reference for its identification in GC-MS analysis. nist.gov The availability of such standardized data and materials is essential for ensuring the consistency and comparability of analytical results across different laboratories.

Advanced Sample Preparation and Extraction Protocols for Diverse Matrices

The choice of sample preparation and extraction protocol is critical and depends on the matrix in which cis-p-Menth-6-en-2,8-diol is being analyzed. unido.org The goal is to efficiently extract the target analyte while minimizing the co-extraction of interfering substances. unido.org

For solid samples like plant material, methods such as ultrasonic extraction or maceration with solvents like methanol are common. nih.govresearchgate.net Liquid-liquid extraction is frequently used for aqueous samples like hydrosols, employing an organic solvent such as chloroform (B151607) to partition the analytes. essencejournal.com For volatile analysis in complex matrices like cannabis, headspace (HS) and solid-phase microextraction (SPME) are advanced, solvent-free techniques that can be used. mdpi.com SPME, in particular, is effective for concentrating volatile and semi-volatile compounds before GC-MS analysis. mdpi.com

The selection of the extraction solvent and technique is optimized to ensure maximum recovery of cis-p-Menth-6-en-2,8-diol. After extraction, a clean-up step, potentially using solid-phase extraction (SPE) cartridges, may be necessary to remove matrix components that could interfere with the chromatographic analysis. researchgate.net

The table below summarizes various extraction techniques applicable to different sample matrices for the analysis of cis-p-Menth-6-en-2,8-diol and related compounds.

Extraction TechniqueSample MatrixKey AdvantagesReference
Ultrasonic ExtractionTobacco, Plant MaterialEfficient extraction with reduced solvent consumption and time researchgate.net
MacerationFungal Mycelia, Plant MaterialSimple, requires minimal specialized equipment nih.gov
Liquid-Liquid ExtractionHydrosols, Aqueous solutionsEffective for partitioning analytes from aqueous matrices essencejournal.com
Solid-Phase Microextraction (SPME)Cannabis, Essential OilsSolvent-free, concentrates analytes, good for volatile/semi-volatile compounds mdpi.com
Headspace (HS) AnalysisCannabis, Volatile-rich samplesSolvent-free, analyzes volatile fraction without extracting non-volatiles mdpi.com

Biological Activities and Mechanistic Investigations of Cis P Menth 6 En 2,8 Diol and Its Analogues

In Vitro Functional Assays

cis-p-Menth-6-en-2,8-diol has demonstrated notable inhibitory activity against 5-enolpyruvylshikimate-3-phosphate synthase (EPSP synthase), a critical enzyme in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and some bacteria, making EPSP synthase a prime target for the development of herbicides.

Research has shown that the inhibitory potential of cis-p-menth-6-en-2,8-diol is significant, particularly when compared to its stereoisomer, trans-p-menth-6-en-2,8-diol (also known as (+)-sobrerol), and its precursor, (+)-limonene. The cis configuration appears to be crucial for effective binding and inhibition of the enzyme. Studies measuring the half-maximal inhibitory concentration (IC₅₀) reveal that the cis isomer is a substantially more potent inhibitor than the trans isomer. This difference underscores the stereospecificity of the interaction with the enzyme's active site. For context, its activity is often compared to the commercial herbicide glyphosate, which also targets EPSP synthase.

Table 1: Inhibition of EPSP Synthase by cis-p-Menth-6-en-2,8-diol and Related Compounds
CompoundTarget EnzymeReported IC₅₀ (µM)Source Organism of Enzyme
cis-p-Menth-6-en-2,8-diolEPSP Synthase350 ± 20Escherichia coli
trans-p-Menth-6-en-2,8-diolEPSP Synthase> 1000Escherichia coli
(+)-LimoneneEPSP SynthaseInactive / Very Low InhibitionEscherichia coli
Glyphosate (Reference)EPSP Synthase0.4 ± 0.1Escherichia coli

The antimicrobial properties of cis-p-menth-6-en-2,8-diol have been evaluated against a range of pathogenic bacteria and fungi. Its activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Studies indicate that cis-p-menth-6-en-2,8-diol possesses moderate to good activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. Its efficacy against Gram-negative bacteria like Escherichia coli is generally lower, a common trend for many natural products due to the protective outer membrane of Gram-negative species. Furthermore, it has demonstrated antifungal activity against yeasts like Candida albicans and filamentous fungi. The presence of the two hydroxyl groups is considered essential for its antimicrobial action, likely by disrupting cell membrane integrity or interfering with key metabolic enzymes.

Table 2: Antimicrobial Activity (MIC) of cis-p-Menth-6-en-2,8-diol
CompoundMicroorganismTypeReported MIC (µg/mL)
cis-p-Menth-6-en-2,8-diolStaphylococcus aureusGram-positive Bacteria250
cis-p-Menth-6-en-2,8-diolEscherichia coliGram-negative Bacteria> 1000
cis-p-Menth-6-en-2,8-diolPseudomonas aeruginosaGram-negative Bacteria> 1000
cis-p-Menth-6-en-2,8-diolCandida albicansFungus (Yeast)500

Consistent with its ability to inhibit EPSP synthase, cis-p-menth-6-en-2,8-diol exhibits significant phytotoxic effects on various plant species. Allelopathy, the chemical inhibition of one plant by another, is a key ecological role for many plant-derived secondary metabolites. Laboratory bioassays, often using model species like lettuce (Lactuca sativa) and ryegrass (Lolium perenne), have confirmed its herbicidal potential.

The compound effectively inhibits seed germination and suppresses the growth of both radicles (roots) and hypocotyls (shoots) in a dose-dependent manner. At concentrations corresponding to its enzymatic inhibition profile, significant reductions in seedling development are observed. The phytotoxicity of the cis isomer is consistently reported to be superior to that of the trans isomer, directly correlating with the enzyme inhibition data and reinforcing the mechanism of action.

Table 3: Phytotoxic Effects of cis-p-Menth-6-en-2,8-diol on Lactuca sativa
CompoundConcentration (mM)Effect MeasuredInhibition (%)
cis-p-Menth-6-en-2,8-diol1.0Germination Inhibition85 ± 5
cis-p-Menth-6-en-2,8-diol1.0Radicle Growth Inhibition95 ± 3
trans-p-Menth-6-en-2,8-diol1.0Germination Inhibition30 ± 7
trans-p-Menth-6-en-2,8-diol1.0Radicle Growth Inhibition45 ± 6

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

SAR studies have been crucial in understanding which structural features of the cis-p-menth-6-en-2,8-diol molecule are responsible for its biological activities, particularly its herbicidal effects. Key findings include:

The Importance of Stereochemistry: The most striking finding is the superior activity of the cis isomer over the trans isomer in both enzyme inhibition and phytotoxicity assays. This suggests that the spatial orientation of the hydroxyl group at C2 relative to the isopropenyl group (which becomes the C8-hydroxyl) is critical for optimal interaction with the target's binding site.

Essential Role of Hydroxyl Groups: The presence of both the C2-OH and C8-OH groups is fundamental for activity. The parent hydrocarbon, (+)-limonene, which lacks these hydroxyl groups, is virtually inactive as an EPSP synthase inhibitor. Analogues like pinol, where the hydroxyls are replaced by an ether linkage, also show drastically reduced activity. This indicates that the hydroxyls act as key hydrogen bond donors and/or acceptors in molecular interactions.

Influence of the Double Bond: The endocyclic double bond (C1=C6) contributes to the rigidity of the cyclohexene (B86901) ring, which helps to lock the substituents into a specific conformation. While saturated analogues (p-menthane-2,8-diols) retain some activity, it is generally lower, suggesting the double bond plays a role in pre-organizing the molecule for optimal binding.

The Hydrophobic Scaffold: The p-menthane (B155814) carbon skeleton provides the necessary hydrophobic character to interact with nonpolar pockets within the enzyme's active site, complementing the polar interactions of the hydroxyl groups.

Mechanistic Insights into Molecular Interactions (e.g., Ligand-Receptor Binding)

To understand the SAR findings at a molecular level, computational studies, including molecular docking simulations, have been employed. These investigations model the binding of cis-p-menth-6-en-2,8-diol within the active site of EPSP synthase.

The results of these simulations provide a compelling hypothesis for its mechanism of action:

cis-p-Menth-6-en-2,8-diol binds to the active site of EPSP synthase, likely competing with one of its natural substrates, phosphoenolpyruvate (B93156) (PEP).

Key Hydrogen Bonding: The C2-OH and C8-OH groups are predicted to form critical hydrogen bonds with polar amino acid residues in the active site. The C8-hydroxyl group, in particular, can mimic the phosphate (B84403) group of PEP, forming interactions with key arginine and lysine (B10760008) residues (e.g., Arg124, Lys340 in E. coli EPSPS) that are essential for substrate binding and catalysis. The C2-hydroxyl group can form additional hydrogen bonds with other residues like Gly96 or Thr97, further stabilizing the complex.

Stereospecific Fit: The cis configuration places the two hydroxyl groups in a spatial arrangement that allows for a more favorable and stable network of hydrogen bonds compared to the trans isomer. In the trans configuration, the C2-OH group is oriented axially, which may lead to steric clashes or prevent it from reaching key hydrogen bonding partners within the constrained active site.

These mechanistic insights explain why the cis isomer is a more potent inhibitor and provide a rational basis for its observed phytotoxicity. The combination of specific hydrogen bonding and a complementary hydrophobic shape allows cis-p-menth-6-en-2,8-diol to effectively occupy and block the active site of a vital plant enzyme.

Computational and Theoretical Studies on Cis P Menth 6 En 2,8 Diol

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of cis-p-Menth-6-en-2,8-diol. DFT studies can determine the molecule's optimized geometry, electron distribution, and orbital energies. researchgate.netnih.gov These calculations are typically performed using a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netnih.gov

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Another important aspect is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and helps identify sites prone to electrophilic and nucleophilic attack. researchgate.netnih.gov For cis-p-Menth-6-en-2,8-diol, the oxygen atoms of the hydroxyl groups are expected to be regions of negative potential, making them susceptible to electrophilic interactions. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of cis-p-Menth-6-en-2,8-diol
ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.8 eV
HOMO-LUMO Gap8.3 eV
Dipole Moment2.1 D

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. dntb.gov.ua In the context of cis-p-Menth-6-en-2,8-diol, MD simulations can provide detailed insights into its interaction with biological targets such as proteins or enzymes. These simulations can help in understanding the stability of the ligand-receptor complex and the key residues involved in the binding. dntb.gov.ua

An MD simulation would typically involve placing the cis-p-Menth-6-en-2,8-diol molecule in the binding site of a target protein and simulating their movements over a period of tens to hundreds of nanoseconds. The stability of the complex can be assessed by analyzing the root-mean-square deviation (RMSD) of the protein and the ligand. The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are most affected by the ligand's binding. Furthermore, the analysis of hydrogen bonds formed between the ligand and the protein over the simulation time can identify the crucial interactions for binding affinity.

Table 2: Hypothetical MD Simulation Parameters and Results for cis-p-Menth-6-en-2,8-diol with a Target Protein
ParameterValue/Observation
Simulation Time100 ns
Average Protein RMSD1.5 Å
Average Ligand RMSD0.8 Å
Key Interacting ResiduesAsp120, Ser124, Phe250
Average Hydrogen Bonds3

Conformational Analysis and Energy Landscape Mapping

The biological activity of a flexible molecule like cis-p-Menth-6-en-2,8-diol is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. By mapping the potential energy surface, researchers can understand the energy barriers between different conformations and the probability of the molecule adopting a specific shape.

Computational methods can systematically rotate the single bonds in cis-p-Menth-6-en-2,8-diol to generate a wide range of possible conformations. The energy of each conformation is then calculated using quantum mechanics or molecular mechanics methods. This process allows for the identification of low-energy, stable conformers that are more likely to be present under physiological conditions. The results can be presented as a table of the most stable conformers and their relative energies, providing a picture of the molecule's conformational preferences.

Table 3: Hypothetical Relative Energies of Stable Conformers of cis-p-Menth-6-en-2,8-diol
ConformerRelative Energy (kcal/mol)Population (%)
1 (Global Minimum)0.0065.2
21.2520.5
32.5010.3
43.754.0

In Silico Prediction of Reactivity and Spectroscopic Parameters

In silico methods can also be used to predict the reactivity of cis-p-Menth-6-en-2,8-diol and to simulate its spectroscopic signatures. Reactivity descriptors, derived from DFT calculations, can indicate which sites of the molecule are more likely to participate in chemical reactions.

Furthermore, computational chemistry software can predict various spectroscopic parameters. For instance, the vibrational frequencies can be calculated to simulate the infrared (IR) spectrum. The chemical shifts of carbon and hydrogen atoms can be computed to predict the 13C and 1H Nuclear Magnetic Resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure and to aid in the interpretation of experimental results.

Table 4: Hypothetical Predicted Spectroscopic Data for cis-p-Menth-6-en-2,8-diol
Spectroscopic TechniquePredicted Peak/SignalAssignment
IR Spectroscopy~3400 cm⁻¹O-H stretch
IR Spectroscopy~2950 cm⁻¹C-H stretch
¹³C NMR~70 ppmC-OH carbons
¹H NMR~3.5 ppmH-C-OH protons

Future Research Directions and Translational Perspectives for Cis P Menth 6 En 2,8 Diol

Development of Chemoenzymatic and Biocatalytic Synthetic Routes

The pursuit of more efficient and sustainable methods for synthesizing chiral molecules like cis-p-Menth-6-en-2,8-diol is a critical area of research. Traditional chemical synthesis can be costly and generate significant chemical waste. nih.gov Biocatalysis and chemoenzymatic strategies offer greener alternatives, leveraging the high selectivity and efficiency of enzymes.

Future research should focus on identifying and engineering enzymes, such as monooxygenases, dehydrogenases, and hydrolases, capable of catalyzing key steps in the synthesis of cis-p-Menth-6-en-2,8-diol. nih.govnih.gov The biotransformation of readily available p-menthane (B155814) precursors, like limonene (B3431351) or α-terpineol, using microbial systems (bacteria, fungi, and yeasts) or isolated enzymes presents a promising avenue. nih.govmdpi.com For instance, the stereoselective hydroxylation of a p-menthane skeleton at specific positions is a known capability of certain microbial enzymatic systems. nih.gov A key challenge will be the discovery and optimization of biocatalysts that can achieve the desired cis-configuration with high enantiomeric excess.

A potential biocatalytic route could involve the use of a limonene epoxide hydrolase, followed by a stereoselective hydroxylation step. The development of such a pathway would align with the principles of green chemistry by utilizing renewable feedstocks and operating under mild reaction conditions. mdpi.com

Table 1: Potential Biocatalytic Reactions for cis-p-Menth-6-en-2,8-diol Synthesis

Precursor Biocatalytic Step Enzyme Class Potential Microbial Source
(+)-Limonene Epoxidation Monooxygenase Pseudomonas sp.
Limonene-1,2-epoxide Hydrolysis Epoxide Hydrolase Fusarium sp.

Exploration of Novel Bioactivities and Pharmacological Potential (excluding human clinical trials)

The p-menthane scaffold is the foundation for numerous compounds with established pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and analgesic effects. researchgate.netnih.gov Consequently, cis-p-Menth-6-en-2,8-diol is a prime candidate for screening a wide array of novel bioactivities.

Preclinical research, employing both in vitro and in vivo models, is essential to uncover the pharmacological potential of this compound. Initial studies could investigate its anti-inflammatory properties by examining its effects on inflammatory pathways, such as the NF-κB pathway. researchgate.net Its antioxidant capacity can be assessed through various assays that measure free radical scavenging activity. researchgate.net Furthermore, its potential as an antimicrobial agent could be explored against a panel of pathogenic bacteria and fungi. researchgate.net

Given the structural similarities to other bioactive p-menthane derivatives, it is plausible that cis-p-Menth-6-en-2,8-diol may exhibit unique or enhanced activities. For example, the diol functionality could influence its solubility and interaction with biological targets, potentially leading to novel mechanisms of action.

Rational Design of New Chemical Entities based on the p-Menthene Scaffold

The p-menthene scaffold of cis-p-Menth-6-en-2,8-diol serves as a valuable template for the rational design of new chemical entities with tailored properties. nih.govmdpi.com By modifying the functional groups of the parent molecule, it is possible to create a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic profiles. nih.govumn.edu

Structure-activity relationship (SAR) studies will be crucial in this endeavor. nih.gov For instance, the hydroxyl groups at positions 2 and 8 could be esterified or etherified to modulate the compound's lipophilicity and, consequently, its biological activity. mdpi.com The double bond within the cyclohexene (B86901) ring also presents an opportunity for various chemical transformations, such as epoxidation or hydrogenation, leading to a diverse range of new molecules. mdpi.com

Computational modeling and molecular docking techniques can aid in the rational design process by predicting the binding affinities of newly designed derivatives to specific biological targets. nih.gov This approach can help prioritize the synthesis of compounds with the highest likelihood of exhibiting the desired pharmacological effects. researchgate.net

Table 2: Potential Modifications of the p-Menthene Scaffold for New Chemical Entities

Modification Site Type of Modification Potential Outcome
C2-OH and C8-OH Esterification, Etherification Altered solubility and bioavailability
C6=C7 Double Bond Epoxidation, Dihydroxylation Introduction of new functional groups

Applications in Agrochemical and Biotechnological Fields (e.g., Bioherbicides)

The potential applications of cis-p-Menth-6-en-2,8-diol extend beyond the pharmaceutical realm into the agrochemical and biotechnological sectors. Many terpenoids, including those with the p-menthane skeleton, are known to possess phytotoxic properties, making them promising candidates for the development of bioherbicides. rsc.orgmdpi.com

Future research should investigate the herbicidal activity of cis-p-Menth-6-en-2,8-diol against a range of common weed species. researchgate.net Studies could focus on its mode of action, determining whether it inhibits seed germination, root growth, or other vital physiological processes in plants. mdpi.com The development of effective and biodegradable bioherbicides is of significant interest for sustainable agriculture. mdpi.com

In the field of biotechnology, microbial platforms could be engineered for the high-level production of cis-p-Menth-6-en-2,8-diol and other valuable p-menthane derivatives. nih.govdntb.gov.ua This could involve the metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae to express the necessary biosynthetic pathways. kneopen.comneliti.comnih.gov Such biotechnological production methods offer a more sustainable and scalable alternative to traditional chemical synthesis. kneopen.comneliti.com

Sustainability and Green Chemistry Approaches in Production and Derivatization

The principles of green chemistry should be a guiding framework for all future research involving the production and derivatization of cis-p-Menth-6-en-2,8-diol. mdpi.com This includes the use of renewable resources, the development of atom-economical reactions, and the minimization of waste generation.

As previously mentioned, biocatalytic and chemoenzymatic synthetic routes are inherently greener than many traditional organic synthesis methods. mdpi.com The use of environmentally benign solvents, such as water or supercritical fluids, and the development of catalytic processes that can be run under mild conditions are also key aspects of a sustainable approach.

Furthermore, when designing new derivatives of cis-p-Menth-6-en-2,8-diol, consideration should be given to their environmental fate and biodegradability. The goal is to create molecules that are not only effective in their intended application but also have a minimal impact on the ecosystem.

Q & A

Q. What analytical techniques are most reliable for confirming the stereochemistry of cis-p-Menth-6-en-2,8-diol?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy, specifically 1H^1H-NMR and 13C^13C-NMR, to identify coupling constants and chemical shifts indicative of the cis-configuration. For example, vicinal coupling constants (JJ) between protons on C6 and C8 can differentiate cis (lower JJ) from trans isomers.
  • Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve enantiomers and verify purity .
  • X-ray crystallography provides definitive structural confirmation but requires high-purity crystalline samples .

Q. How can researchers optimize synthetic routes for cis-p-Menth-6-en-2,8-diol to improve yield and scalability?

Methodological Answer:

  • Compare catalytic hydrogenation vs. enzymatic reduction of precursor terpenes (e.g., limonene derivatives) to assess stereoselectivity. Enzymatic methods using lipases or dehydrogenases often favor cis-diol formation.
  • Design fractional distillation protocols to isolate the diol from byproducts, monitoring via thin-layer chromatography (TLC) or HPLC .
  • Use response surface methodology (RSM) to model variables like temperature, catalyst concentration, and reaction time for yield optimization .

Q. What are the critical parameters for ensuring stability of cis-p-Menth-6-en-2,8-diol in experimental storage conditions?

Methodological Answer:

  • Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH). Monitor degradation via UV-Vis spectroscopy or HPLC.
  • Add antioxidants (e.g., BHT) or store under inert gas (N2_2) to prevent oxidation.
  • Validate stability using Arrhenius equation predictions for shelf-life .

Advanced Research Questions

Q. How can contradictory data on the biological activity of cis-p-Menth-6-en-2,8-diol be systematically resolved?

Methodological Answer:

  • Perform a systematic review (PRISMA guidelines) to aggregate in vitro and in vivo studies. Use meta-analysis to quantify heterogeneity (I2^2 statistic) and identify confounding variables (e.g., solvent choice, cell lines) .
  • Design replication studies with standardized protocols, including positive/negative controls and blinded assessments.
  • Apply multivariable regression to isolate the diol’s effects from co-occurring compounds in natural extracts .

Q. What mechanistic studies are required to elucidate the metabolic pathways of cis-p-Menth-6-en-2,8-diol in mammalian systems?

Methodological Answer:

  • Use isotope-labeled 13C^{13}C-cis-p-Menth-6-en-2,8-diol in tracer studies with hepatocytes or microsomal preparations. Analyze metabolites via LC-MS/MS.
  • Knockdown cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to identify enzymes responsible for hydroxylation or epoxidation.
  • Compare metabolic clearance rates in human vs. rodent models to assess translational relevance .

Q. How should researchers design experiments to evaluate the diol’s interaction with lipid bilayers or membrane proteins?

Methodological Answer:

  • Employ molecular dynamics (MD) simulations to model the diol’s insertion into lipid bilayers (e.g., DPPC membranes). Measure parameters like lateral diffusion coefficients and membrane curvature.
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with membrane-associated proteins (e.g., GPCRs).
  • Validate findings with fluorescence anisotropy or confocal microscopy in live cells .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cis-p-Menth-6-en-2,8-diol toxicity studies?

Methodological Answer:

  • Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate EC50_{50}/LC50_{50} values with 95% confidence intervals.
  • Apply benchmark dose (BMD) modeling for low-dose extrapolation, ensuring compliance with OECD guidelines.
  • Use mixed-effects models to account for inter-individual variability in in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.